molecular formula C32H54O13 B162068 2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 90851-28-8

2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B162068
CAS RN: 90851-28-8
M. Wt: 646.8 g/mol
InChI Key: QIOMMMCQFIBVKA-PPQBIMEKSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Blood Glucose Level Regulation

A study conducted by Muthusamy and Krishnasamy (2016) focused on a compound closely related to the one , isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae). This compound was studied for its potential role in diabetes management. The research utilized a reverse pharmacophore mapping approach and text-based database search, identifying several potential targets such as dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and others, indicating its potential application in regulating blood glucose levels.

Solubility Studies

Another area of research, though not directly on the specified compound but on similar saccharides, involves the study of solubility in various solvents. For instance, Gong, Wang, Zhang, and Qu (2012) investigated the solubility of different saccharides in ethanol–water solutions. This kind of study is crucial for understanding the applications of these compounds in different mediums and can be relevant for the compound .

Optical Properties

Research conducted by Fa et al. (2015) explored the synthesis and optical properties of a similar compound. The study involved the synthesis of a fluorescent probe for β-amyloids, indicating the potential use of the compound in molecular diagnostics, particularly in the context of Alzheimer’s disease.

Synthesis Methods

The synthesis of similar compounds is also a significant area of research. For example, Alonso, Meléndez, and Yus (2004) presented a method for synthesizing 1,7-dioxaspiro[4.4]nonanes, a process potentially applicable to the synthesis of the compound .

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-[(E)-5-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O13/c1-16(10-12-42-29-27(40)25(38)23(36)19(13-33)44-29)5-7-18-17(2)6-8-21-31(18,3)11-9-22(35)32(21,4)15-43-30-28(41)26(39)24(37)20(14-34)45-30/h10,18-30,33-41H,2,5-9,11-15H2,1,3-4H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOMMMCQFIBVKA-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1C(C(C(C(O1)CO)O)O)O)/CCC2C(=C)CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

90851-28-8
Record name Goshonoside F5
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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